3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient and scalable catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols can be used under conditions like heating or the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide
- 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(4-methoxyphenyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Uniqueness
3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group at the 2-position of the pyrazole ring can significantly influence its binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-21-15(17(22)19-16-5-3-4-10-18-16)11-14(20-21)12-6-8-13(23-2)9-7-12/h3-11H,1-2H3,(H,18,19,22) |
InChI Key |
APOULSHZDQMCQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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